![molecular formula C8H8N2O2 B2548975 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one CAS No. 108129-37-9](/img/structure/B2548975.png)
4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Relevance and Biological Activity
4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one is a compound of interest in synthetic chemistry due to its potential as a building block for various heterocyclic compounds. Its structural motif is found in a range of biologically active molecules, indicating its significance in medicinal chemistry. Research focuses on its synthesis, properties, and applications in developing new pharmaceuticals and materials with potential biological activities.
One area of study highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds, including derivatives of this compound, offer broad synthetic applications and bioavailability. Research shows the application of diverse catalysts, such as organocatalysts and nanocatalysts, in creating these complex structures, indicating the compound's versatility in drug development (Parmar, Vala, & Patel, 2023).
Furthermore, the study of heterocyclic N-oxide molecules, including derivatives of pyridine, showcases their utility in organic synthesis, catalysis, and drug applications. These compounds, by virtue of their structural diversity and electronic properties, are central to forming metal complexes, designing catalysts, and developing new medications with anticancer, antibacterial, and anti-inflammatory activities. This underscores the potential of this compound derivatives in advancing synthetic chemistry and pharmaceutical research (Li et al., 2019).
Applications in Corrosion Inhibition
The compound's derivatives also find applications in materials science, particularly in corrosion inhibition. Quinoline and its derivatives, for example, are known for their anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces. This property is indicative of the broader utility of heterocyclic compounds, including this compound, in protecting metals from corrosion, further highlighting the compound's versatility beyond pharmaceutical applications (Verma, Quraishi, & Ebenso, 2020).
Properties
IUPAC Name |
4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-12-8(11)6(5)7(9)10-4/h2H,3H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSLUSIEEWIGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
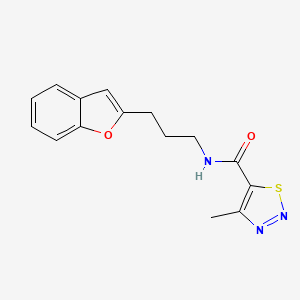
![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)


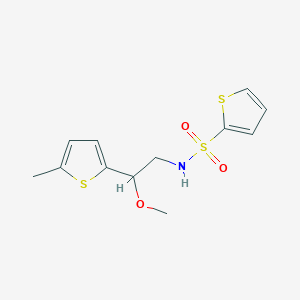
![butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2548906.png)
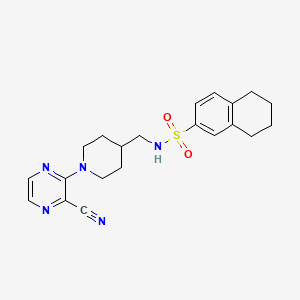

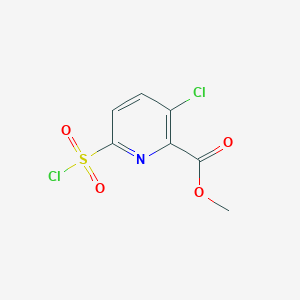
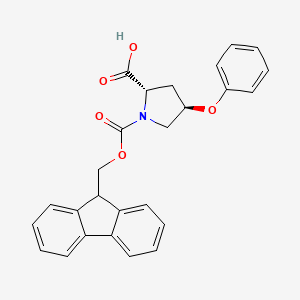
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide](/img/structure/B2548911.png)

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)
